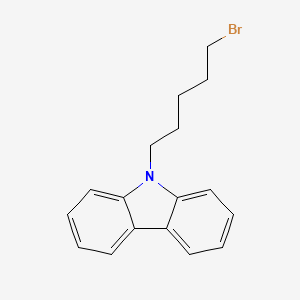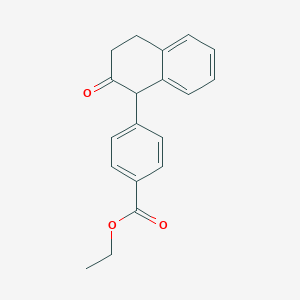![molecular formula C14H11NO5 B14124939 5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole is a chemical compound with the molecular formula C14H11NO5 It is known for its unique structure, which includes a benzo[d][1,3]dioxole ring fused with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole typically involves the nitration of a methoxy-substituted benzo[d][1,3]dioxole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-(2-Amino-5-methoxyphenyl)benzo[d][1,3]dioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound derivatives with aldehyde or carboxylic acid groups.
科学的研究の応用
5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- 5-(2-Methoxyphenyl)benzo[d][1,3]dioxole
- 5-(2-Nitrophenyl)benzo[d][1,3]dioxole
- 5-(2-Methoxy-4-nitrophenyl)benzo[d][1,3]dioxole
Uniqueness
5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and potential applications. The combination of these functional groups provides a balance of electronic effects that can be exploited in various chemical reactions and biological studies.
特性
分子式 |
C14H11NO5 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
5-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H11NO5/c1-18-12-5-3-10(15(16)17)7-11(12)9-2-4-13-14(6-9)20-8-19-13/h2-7H,8H2,1H3 |
InChIキー |
IUODLBOSAGMORO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


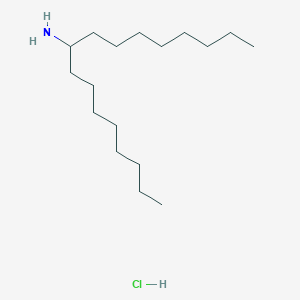

![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
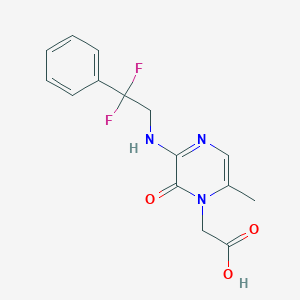
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
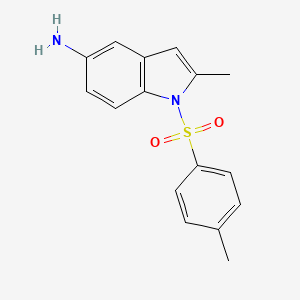

![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
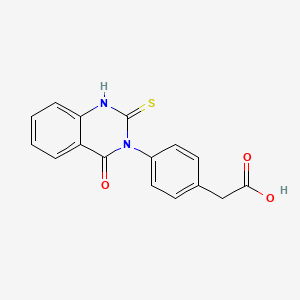
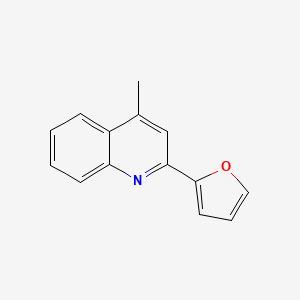
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
